

An In-depth Technical Guide to (2-Methoxyethyl)benzene (C₉H₁₂O)

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Compound of Interest

Compound Name: (2-Methoxyethyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyethyl)benzene, also known as methyl phenethyl ether, is an organic compound with the molecular formula C₉H₁₂O. It is a colorless liquid with a characteristic sharp, rosy-green odor.[1][2] This compound is a key intermediate in the synthesis of various organic molecules and finds significant application in the flavor, fragrance, pharmaceutical, and agrochemical industries.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactions, and spectroscopic data of **(2-Methoxyethyl)benzene**, intended for use by researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

(2-Methoxyethyl)benzene is a colorless to light yellow, clear liquid.[1][5] It is sparingly soluble in water but soluble in organic solvents like ethanol and oils.[5] A summary of its key quantitative physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **(2-Methoxyethyl)benzene**

Property	Value	Reference(s)
Molecular Formula	C9H12O	[5][6]
Molecular Weight	136.19 g/mol	[6][7]
CAS Number	3558-60-9	[5][6]
Density	0.95 g/cm ³	[5][8]
Boiling Point	190 °C	[1][5]
Flash Point	80 °C	[1][5]
Refractive Index	1.4980 to 1.5000	[1][5]
Water Solubility	682 mg/L at 25°C	[1][5]
Vapor Pressure	66.7 Pa at 25°C	[1][5]
logP (Octanol/Water)	2.14 - 2.845	[1][9]

Synthesis of (2-Methoxyethyl)benzene

(2-Methoxyethyl)benzene can be synthesized through several routes. The Williamson ether synthesis is a classic and versatile method. More recently, greener synthetic approaches have been developed to minimize the use of hazardous reagents.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of **(2-Methoxyethyl)benzene** from 2-phenylethanol and a methylating agent, such as methyl iodide or dimethyl sulfate, using a strong base.

Materials:

- 2-Phenylethanol (1.0 eq.)
- Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
- Methyl iodide (CH₃I, 1.1 eq.)
- Anhydrous Tetrahydrofuran (THF)

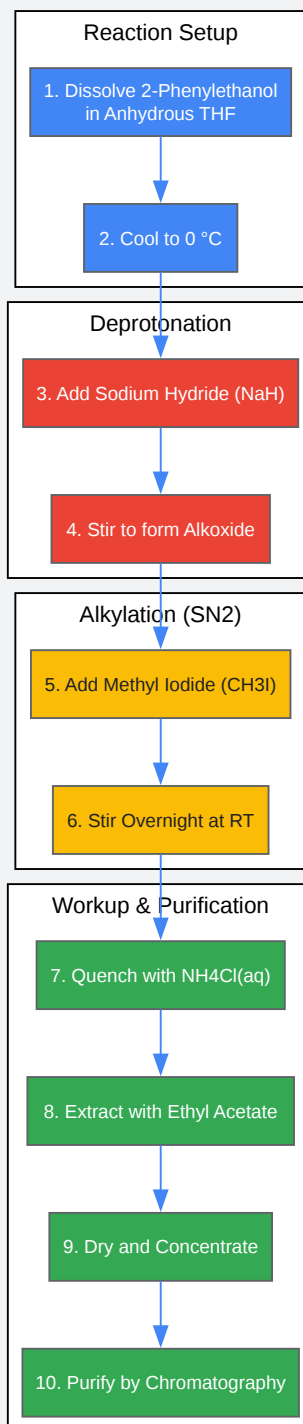
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-phenylethanol.
- Add anhydrous THF to dissolve the alcohol (concentration approx. 0.5 M).
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
- Cool the reaction mixture back to 0 °C and add methyl iodide dropwise via syringe.
- Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH_4Cl solution at 0 °C.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield pure **(2-Methoxyethyl)benzene**.

(2-Methoxyethyl)benzene Synthesis Workflow (Williamson Ether Synthesis)



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Williamson Ether Synthesis Workflow.

Green Synthesis Approach

A sustainable method for synthesizing **(2-Methoxyethyl)benzene** involves the O-alkylation of 2-phenylethanol with dimethyl carbonate (DMC) using a solid base catalyst, such as Lithium-doped Magnesium Oxide (Li/MgO).[3] This process is environmentally friendly as DMC serves as both the methylating agent and the solvent, and the catalyst is heterogeneous and reusable. [3] Optimal conditions reported include a 1:10.5 molar ratio of 2-phenylethanol to DMC, a catalyst loading of $1.33 \times 10^{-2} \text{ g/cm}^3$, a reaction temperature of 180 °C, and a stirring speed of 1000 rpm, achieving 95% conversion with 98% selectivity for the desired product.[3]

Chemical Reactions of (2-Methoxyethyl)benzene

The presence of the benzene ring and the ether linkage makes **(2-Methoxyethyl)benzene** a versatile substrate for various organic transformations. The (2-methoxyethyl) group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions due to the electron-donating nature of the alkyl group.

Experimental Protocol: Electrophilic Nitration

This protocol details the nitration of **(2-Methoxyethyl)benzene**, a typical electrophilic aromatic substitution reaction.

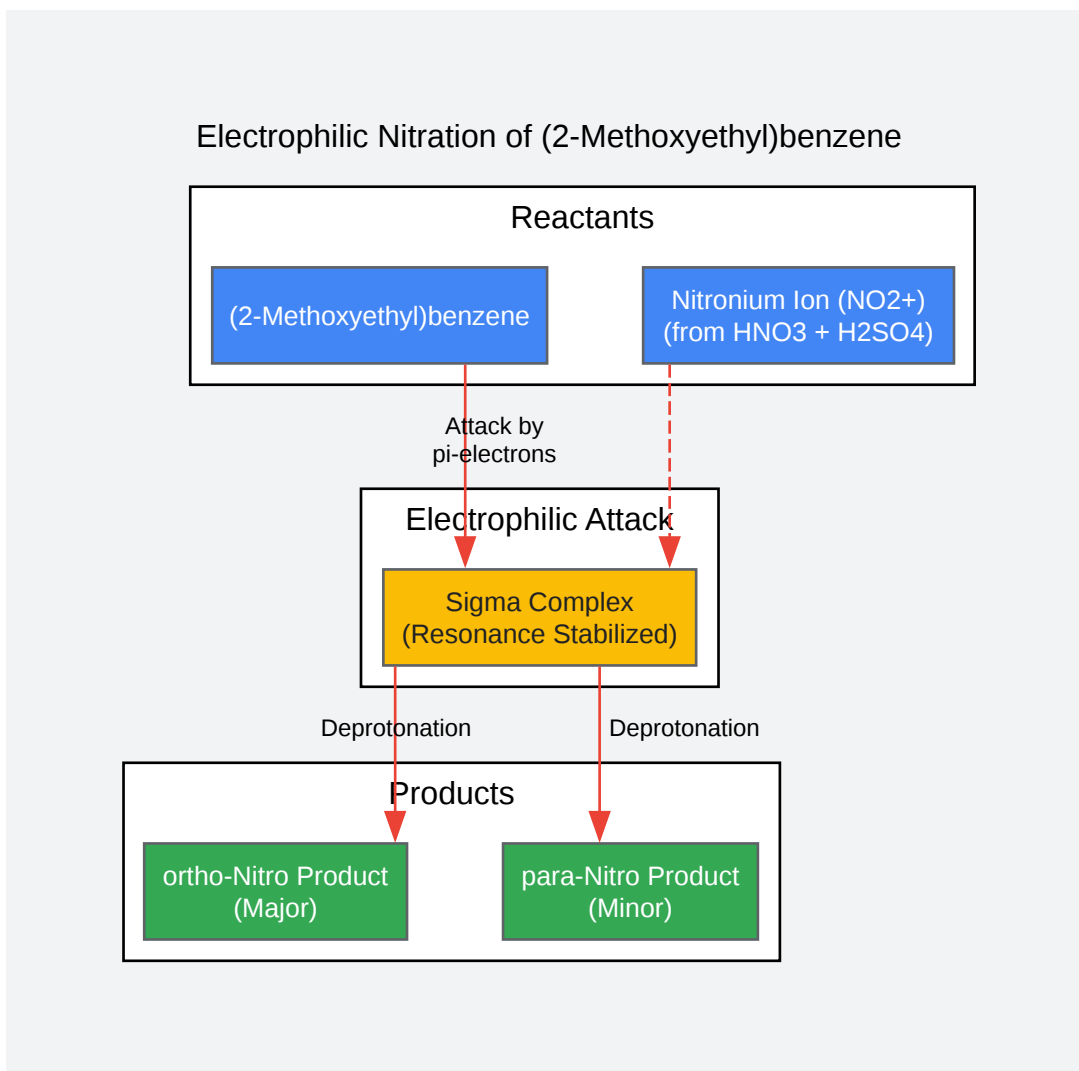
Materials:

- **(2-Methoxyethyl)benzene** (1.0 eq.)
- Concentrated Nitric Acid (HNO₃, 70%, 1.1 eq.)
- Concentrated Sulfuric Acid (H₂SO₄)
- Dichloromethane (DCM)
- Ice-cold water
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine
- Anhydrous sodium sulfate (NaSO₄)

Procedure:

- In a round-bottom flask, add concentrated sulfuric acid and cool it to 0 °C in an ice bath.
- Slowly add concentrated nitric acid to the sulfuric acid with constant stirring to prepare the nitrating mixture. Maintain the temperature below 10 °C.
- In a separate flask, dissolve **(2-Methoxyethyl)benzene** in dichloromethane and cool the solution to 0 °C.
- Add the cold nitrating mixture dropwise to the solution of **(2-Methoxyethyl)benzene** over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC.
- Once the reaction is complete, pour the mixture over crushed ice and stir.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with ice-cold water, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous NaSO₄, filter, and remove the solvent under reduced pressure.
- The crude product, a mixture of ortho- and para-nitrated isomers, can be purified by column chromatography on silica gel.



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Electrophilic Aromatic Substitution Pathway.

Spectroscopic Data

The structural characterization of **(2-Methoxyethyl)benzene** is confirmed by various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for **(2-Methoxyethyl)benzene**

Technique	Key Features / Peaks	Reference(s)
^1H NMR	Provides proton environment data.	[10]
^{13}C NMR	Provides carbon skeleton data.	[11]
IR Spectroscopy	C-O-C stretch (ether), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic).	[3][5]
Mass Spectrometry (EI)	Molecular Ion (M^+) peak at m/z = 136. Key fragments corresponding to the loss of methoxy and ethyl groups.	[12][13]

Applications

(2-Methoxyethyl)benzene is a valuable compound with a range of applications:

- **Flavors and Fragrances:** It is used extensively in oriental-type perfumes and as a flavoring agent in food products, imparting a sharp, rosy-green, and floral aroma.[1][2][14]
- **Organic Synthesis:** It serves as a versatile chemical intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors.[4] Its functional groups allow for a variety of transformations, including etherification and alkylation.[4]

Safety and Handling

(2-Methoxyethyl)benzene is a combustible liquid and requires careful handling.[15]

- **Hazards:** May cause skin irritation.[15]
- **Precautions:** Keep away from heat, sparks, open flames, and hot surfaces.[15] Wear protective gloves, clothing, and eye/face protection.[16] Use in a well-ventilated area.[16]
- **First Aid:**

- Skin Contact: Wash skin with plenty of water. If irritation occurs, seek medical advice.[16]
- Eye Contact: Rinse eyes with water as a precaution.[16]
- Inhalation: Remove person to fresh air.[16]
- Ingestion: Rinse mouth. Call a poison control center or doctor if you feel unwell.[15]
- Storage: Store in a well-ventilated place. Keep cool in a tightly sealed container, protected from light.[5][14]

This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

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